N-Benzoyl-O,alpha-dimethyl-DL-tyrosine

Vue d'ensemble

Description

N-Benzoyl-O,alpha-dimethyl-DL-tyrosine is a high-quality reagent . It is offered by several scientific companies for experimental and research use .

Molecular Structure Analysis

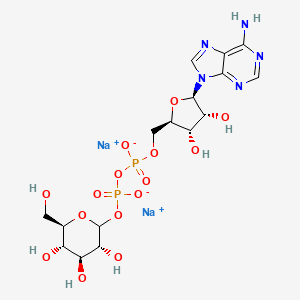

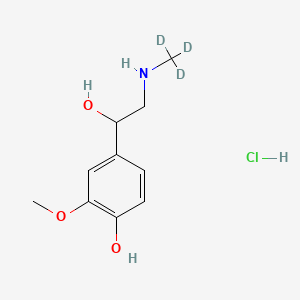

The molecular weight of N-Benzoyl-O,alpha-dimethyl-DL-tyrosine is 313.35, and its molecular formula is C18H19NO4 . For a detailed molecular structure, it’s recommended to refer to specialized chemistry databases or software that can provide a 3D structure based on the molecular formula.Physical And Chemical Properties Analysis

N-Benzoyl-O,alpha-dimethyl-DL-tyrosine is a solid substance . It is soluble in chloroform . For more detailed physical and chemical properties, it’s recommended to refer to the product’s Safety Data Sheet (SDS) or other specialized chemistry databases.Applications De Recherche Scientifique

1. Hydrolysis of N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) by Enzymes

- Summary of Application: BTEE, a water-insoluble substrate, was rendered soluble upon complexation with P-cyclodextrin (or its methyl derivative) and used for enzyme catalysis .

- Methods of Application: The kinetics of the hydrolysis of CD anchored BTEE by subtilisin Carlsberg were studied. The reaction rate of a-chymotrypsin hydrolyzing the CD anchored BTEE was also investigated .

- Results: The kinetics of the hydrolysis of CD anchored BTEE by subtilisin Carlsberg showed a 2 to 4 fold increase in both kcat and Km values, over the methanol solubilised substrate .

2. Synthesis of α,β-Dehydrotyrosine-containing Amides and Imidazolones

- Summary of Application: The use of O-benzoyl protection in the synthesis of N-Benzoyl-α,β-dehydrotyrosine benzylamide, and the corresponding 4-imidazolone was studied .

- Methods of Application: The reaction of 4-(4-benzoyloxybenzylidene)oxazol-5(4H)-one with benzylamine proceeds with the retention of the O-benzoyl protecting group. The latter is removed with 2-(dimethylamino)-1-ethylamine or 3-(dimethylamino)-1-propylamine .

- Results: The antiradical and anticholinesterase properties of the synthesized compounds were studied .

3. Biocatalytic Derivatization of L-Tyrosine

- Summary of Application: L-Tyrosine is an aromatic, polar, non-essential amino acid that contains a highly reactive α-amino, α-carboxyl, and phenolic hydroxyl group. Derivatization of these functional groups can produce chemicals, such as L-3,4-dihydroxyphenylalanine, tyramine, 4-hydroxyphenylpyruvic acid, and benzylisoquinoline alkaloids, which are widely employed in the pharmaceutical, food, and cosmetics industries .

- Methods of Application: Two main strategies have been developed for L-tyrosine derivatization: chemical synthesis and biosynthesis. Enzyme catalysis provides a promising and efficient approach for synthesizing chemicals from L-tyrosine due to its elevated specificity, diversity, and atom economy .

- Results: Using DMAPP as the alkyl donor, TyrPT and SirD catalyzed the O-prenylation of L-tyrosine to 4-O-dimethylallyl-L-tyrosine, with 89.1% and 99.3% conversion, respectively .

4. Process Development of Clinical Anti-HBV Drug Y101

Propriétés

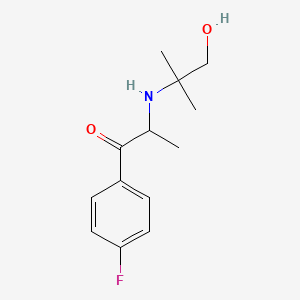

IUPAC Name |

2-[(4-methoxyphenyl)methyl]-2-methyl-4-oxo-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O4/c1-19(18(21)22,12-14-8-10-16(23-2)11-9-14)13-17(20)15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVJVTQOKJRMSGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)(CC(=O)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzoyl-O,alpha-dimethyl-DL-tyrosine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4-Dioxa-2,7-diazaspiro[4.4]nonane](/img/structure/B564162.png)

![7-amino-1H-benzo[d]imidazol-5-ol](/img/structure/B564164.png)

![2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxy-3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl)propanoic acid](/img/structure/B564182.png)